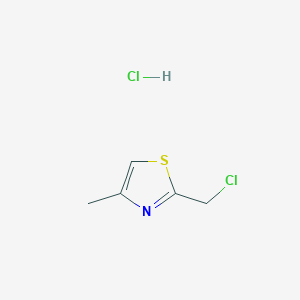

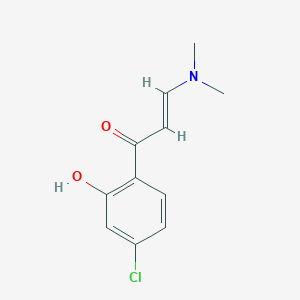

![molecular formula C13H13NO2S B3099246 3-[(Benzenesulfonyl)methyl]aniline CAS No. 135294-61-0](/img/structure/B3099246.png)

3-[(Benzenesulfonyl)methyl]aniline

Übersicht

Beschreibung

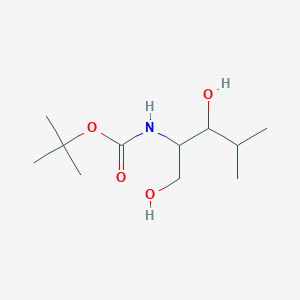

“3-[(Benzenesulfonyl)methyl]aniline” is a chemical compound with the CAS Number: 135294-61-0 . It has a molecular weight of 247.32 . The IUPAC name for this compound is 3-[(phenylsulfonyl)methyl]aniline . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The sulfonyl group in “this compound” makes it highly reactive towards water and other nucleophiles . Sulfonyl chlorides, for instance, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.32 .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Bonding Characteristics

The compound 3-[(Benzenesulfonyl)methyl]aniline, akin to related compounds studied in scientific research, exhibits unique structural features that influence its reactivity and applications. For instance, the conformation of the N—H bond in N-(2-Methylphenyl)benzenesulfonamide, a compound with structural similarities, is anti to the ortho-methyl group on the aniline ring, which can influence its chemical properties and reactions (Gowda et al., 2008).

Synthesis and Reactivity

The reactivity of compounds containing the benzenesulfonyl group with anilines is noteworthy, as demonstrated in the synthesis of benzo-γ-carboline alkaloids. For example, 1-Benzenesulfonylindole-2,3-dicarboxylic anhydride reacts with aniline to produce carbamoylindole derivatives, highlighting the potential of benzenesulfonyl derivatives in complex organic syntheses (Miki et al., 2007).

Catalytic Applications

Neutral Imino-Methyl Benzenesulfonate-Ligated Pd(II) complexes, which involve derivatives of benzenesulfonyl compounds, demonstrate significant potential in catalysis, particularly in ethylene polymerization. These complexes highlight the role of benzenesulfonyl derivatives in developing new catalysts for polymer production (Deshmukh et al., 2019).

Polymer Science

In polymer science, the solubility and conductive properties of polymers can be enhanced by incorporating benzenesulfonyl derivatives. For example, polyaniline co-doped with dodecyl benzene sulfonic acid demonstrates improved solubility and conductivity, underscoring the importance of benzenesulfonyl derivatives in modifying polymer properties (Yin & Ruckenstein, 2000).

Environmental Applications

Benzenesulfonic acid derivatives, including those similar to this compound, have been explored for environmental applications such as the adsorption of aromatic compounds. The adsorption characteristics of such compounds on activated carbons are crucial for understanding their potential in water purification and pollution control (Faria et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary target of 3-[(Benzenesulfonyl)methyl]aniline is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .

Mode of Action

This compound acts as a competitive inhibitor of hNE . This means it competes with the substrate for the active site of the enzyme, preventing the enzyme from catalyzing its reaction. The compound was found to show moderate inhibitory activity against hNE .

Biochemical Pathways

By inhibiting hNE, it could potentially regulate the inflammatory response and mitigate tissue damage caused by excessive neutrophil activity .

Result of Action

The inhibition of hNE by this compound could potentially lead to a decrease in the degradation of extracellular matrix proteins and other important plasma proteins, which are typical targets of hNE . This could result in a modulation of the inflammatory response and potential therapeutic effects in conditions such as Acute Respiratory Distress Syndrome (ARDS) .

Eigenschaften

IUPAC Name |

3-(benzenesulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPCCGVNCORBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

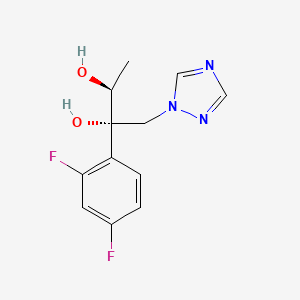

![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)

![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)

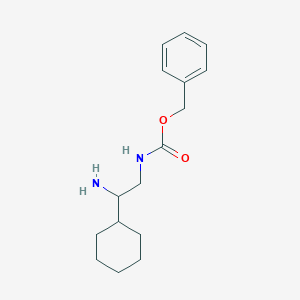

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)